

2-Methyl-6-nitrobenzonitrile CAS number 1885-76-3 properties

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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzonitrile

Cat. No.: B157223

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Authored by: A Senior Application Scientist Foreword: Unveiling the Potential of a Niche Building Block

In the landscape of synthetic chemistry and drug discovery, the utility of a chemical intermediate is defined by its structural features, reactivity, and potential to unlock novel molecular architectures. **2-Methyl-6-nitrobenzonitrile**, a seemingly specialized molecule, represents a class of highly functionalized aromatic compounds that serve as critical starting points for complex syntheses. The strategic placement of the nitrile, nitro, and methyl groups on the benzene ring creates a unique electronic and steric environment, bestowing upon it a reactivity profile that is both predictable and versatile.

This guide moves beyond a simple recitation of properties. It is designed for the practicing researcher and drug development professional, offering a deeper understanding of why this compound is selected and how it can be effectively utilized. We will explore its synthesis, delve into its reactivity, outline robust analytical methodologies, and contextualize its applications, particularly in the creation of heterocyclic scaffolds prevalent in medicinal chemistry. The protocols and data presented herein are synthesized from established chemical principles and available technical data, providing a self-validating framework for laboratory application.

Core Properties and Structural Synopsis

2-Methyl-6-nitrobenzonitrile, also known as 6-Nitro-o-tolunitrile, is a yellow solid at room temperature.^[1] Its molecular structure is foundational to its chemical behavior. The electron-withdrawing nature of both the ortho-nitro group and the cyano group significantly influences the electron density of the aromatic ring, making it susceptible to certain nucleophilic reactions while directing the reactivity of the methyl group.

Property	Value	Source(s)
CAS Number	1885-76-3	^{[1][2][3]}
Molecular Formula	C ₈ H ₆ N ₂ O ₂	^{[1][3]}
Molecular Weight	162.15 g/mol	^{[1][3]}
Appearance	Yellow solid	^[1]
Melting Point	108-113 °C	^{[1][2]}
Purity	≥ 98-99% (GC)	^[1]
Synonyms	6-Nitro-o-tolunitrile, 2-Cyano-3-methylnitrobenzene	^{[1][2]}
SMILES String	<chem>Cc1cccc(c1C#N)=O</chem>	
InChI Key	BOTPDHZNZLRJZOO-UHFFFAOYSA-N	

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The primary value of **2-Methyl-6-nitrobenzonitrile** lies in its role as a precursor in multi-step organic syntheses.^[1] The interplay between its functional groups allows for a diverse range of chemical transformations. The nitro group can be reduced to an amine, a cornerstone transformation for building heterocyclic rings, while the nitrile group can be hydrolyzed or converted into other functionalities. This makes the compound a valuable starting material for pharmaceuticals and agrochemicals.^{[1][4]}

Reactivity Insights

- **Nitro Group Reduction:** The nitro group is readily reduced to an amino group using standard conditions (e.g., SnCl_2 , H_2 , Pd/C). This transformation is pivotal, as the resulting 2-amino-6-methylbenzonitrile is a key precursor for building fused heterocyclic systems like quinazolines.
- **Nitrile Group Chemistry:** The cyano group is a versatile handle for further molecular elaboration. It can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.
- **Aromatic Substitution:** The strong electron-withdrawing effects of the nitro and cyano groups deactivate the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Illustrative Synthetic Protocol: Synthesis of 2-Methyl-6-nitrobenzonitrile

While multiple synthetic routes exist, a common approach involves the nitration of 2-methylbenzonitrile (o-tolunitrile). The following protocol is a representative, generalized procedure.

Objective: To synthesize **2-Methyl-6-nitrobenzonitrile** via nitration of 2-methylbenzonitrile.

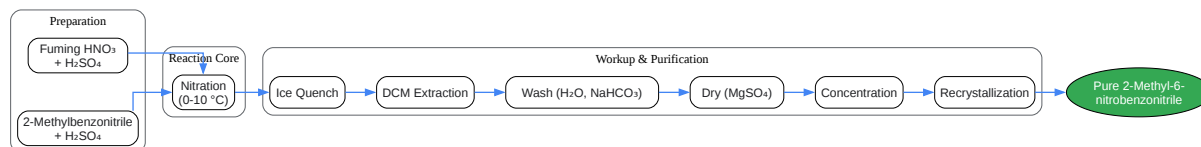
Materials:

- 2-Methylbenzonitrile
- Fuming Nitric Acid (90%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate

- Reaction flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
- **Cooling:** Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
- **Substrate Addition:** Slowly add 2-methylbenzonitrile to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
- **Nitrating Mixture Preparation:** Separately, prepare the nitrating mixture by cautiously adding fuming nitric acid to a portion of concentrated sulfuric acid, keeping it cool.
- **Nitration:** Add the nitrating mixture dropwise to the reaction flask over 1-2 hours. Critically maintain the internal temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate of the product should form.
- **Extraction:** Extract the product into dichloromethane (3x volumes).
- **Washing:** Wash the combined organic layers sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Methyl-6-nitrobenzonitrile**.



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Caption: Synthetic workflow for **2-Methyl-6-nitrobenzonitrile**.

Analytical Characterization

Robust analytical methods are crucial for verifying the identity, purity, and structure of **2-Methyl-6-nitrobenzonitrile**. A combination of chromatographic and spectroscopic techniques is typically employed.

Technique	Expected Observations
^1H NMR	Aromatic protons (multiplets, $\sim 7.5\text{-}8.0$ ppm), Methyl protons (singlet, ~ 2.6 ppm). Chemical shifts are influenced by the anisotropic effects of the nitro and cyano groups.
^{13}C NMR	Aromatic carbons ($\sim 120\text{-}150$ ppm), Nitrile carbon ($\sim 115\text{-}120$ ppm), Methyl carbon (~ 20 ppm). Quaternary carbons attached to the nitro and cyano groups will also be present.
FTIR (ATR)	Strong $\text{C}\equiv\text{N}$ stretch ($\sim 2230\text{ cm}^{-1}$), Strong asymmetric and symmetric N-O stretches for the nitro group ($\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$), C-H stretches (aromatic and aliphatic, $\sim 2900\text{-}3100\text{ cm}^{-1}$).
GC-MS	A sharp peak corresponding to the compound's retention time. The mass spectrum should show a molecular ion peak (M^+) at m/z 162, with characteristic fragmentation patterns. [5]

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a synthesized batch of **2-Methyl-6-nitrobenzonitrile**.

Objective: To quantify the purity of **2-Methyl-6-nitrobenzonitrile** and identify any potential impurities.

Instrumentation and Materials:

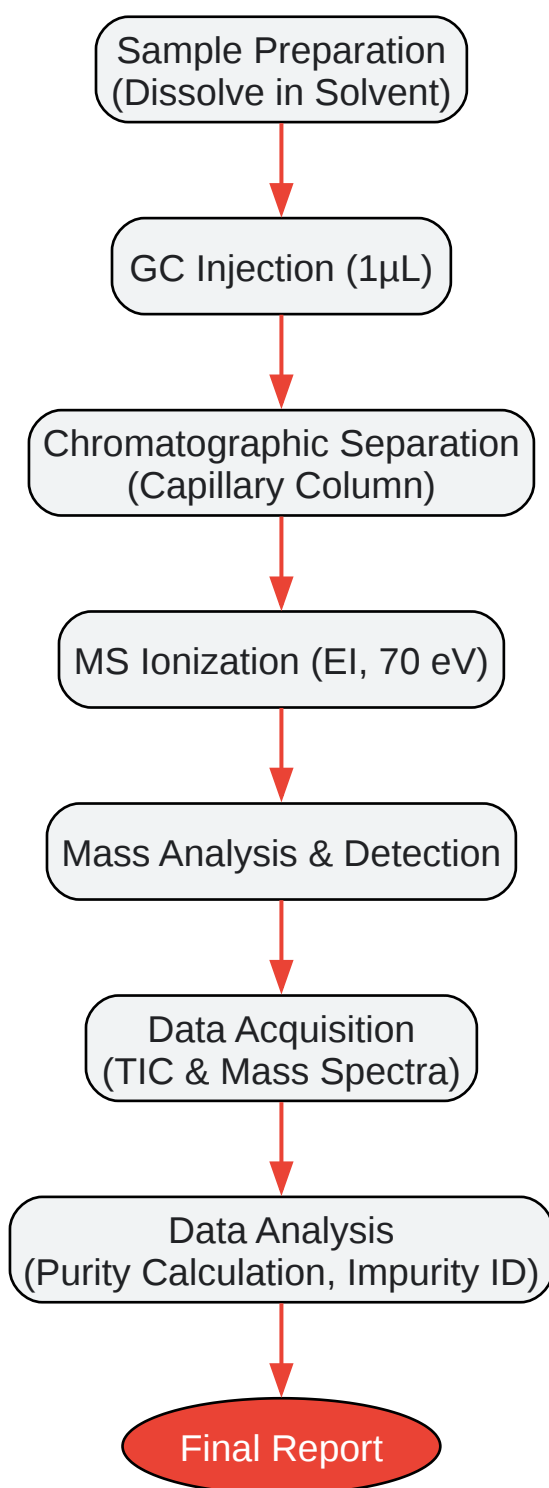
- Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
- Capillary column suitable for aromatic compounds (e.g., HP-5ms or equivalent).

- Helium (carrier gas).
- Sample of **2-Methyl-6-nitrobenzonitrile**.
- High-purity solvent (e.g., Acetone or Dichloromethane).
- Vials for sample preparation.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh approximately 1-2 mg of the sample and dissolve it in 1 mL of a suitable solvent to create a ~1-2 mg/mL solution.
- Instrument Setup:
 - Set the injector temperature to 250 °C.
 - Set the GC oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
 - Set the carrier gas (Helium) flow rate to a constant flow of 1.0 mL/min.
 - Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C.
 - Operate the MS in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
- Injection: Inject 1 µL of the prepared sample into the GC.
- Data Acquisition: Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.
- Data Analysis:
 - Identify the peak corresponding to **2-Methyl-6-nitrobenzonitrile** based on its retention time and mass spectrum (M^+ at m/z 162).
 - Integrate all peaks in the chromatogram.

- Calculate the purity by the area percent method: $(\text{Area of main peak} / \text{Total area of all peaks}) \times 100\%$.
- Analyze the mass spectra of any minor peaks to tentatively identify impurities (e.g., starting material, isomers).



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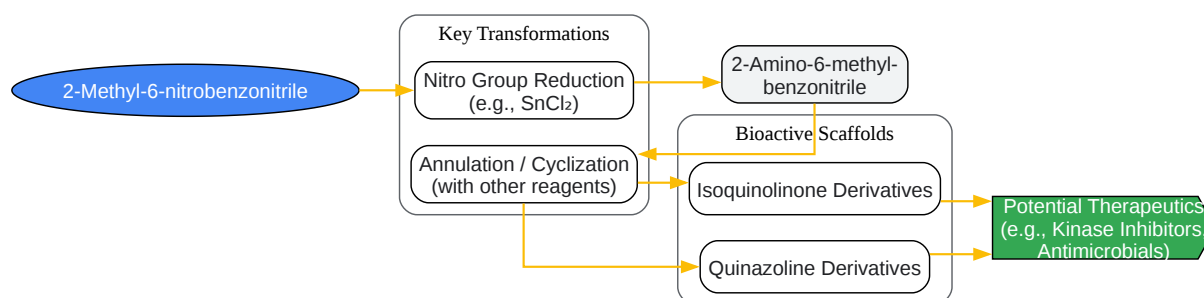
Caption: General workflow for GC-MS analysis.

Applications in Drug Development and Advanced Synthesis

2-Methyl-6-nitrobenzonitrile is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its structure is embedded within more complex molecules designed to interact with biological targets. The nitroaromatic motif, while sometimes associated with toxicity, is also a key pharmacophore in many approved drugs, where it can be involved in receptor binding or undergo bio-reductive activation.[6][7][8]

Key Synthetic Applications:

- **Synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines:** This class of compounds has been explored for various therapeutic activities. The synthesis leverages the amine generated from the reduction of the nitro group to form the quinazoline core.[2]
- **Microwave-Assisted Synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one:** This highlights the compound's utility in modern, efficiency-focused synthetic methodologies to create privileged heterocyclic scaffolds.[2]
- **Biochemical Research:** The compound is employed in studies of enzyme interactions and mechanisms, which can aid in the discovery of new biochemical pathways and potential therapeutic targets.[1]



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Caption: Role as an intermediate in bioactive scaffold synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-Methyl-6-nitrobenzonitrile** is paramount. It is classified as harmful and an irritant.

GHS Hazard Information:

- Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
- Signal Word: Warning.

Standard Laboratory Handling Protocol

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. For weighing or operations that may generate dust, an N95 dust mask is

recommended.[9]

- Dispensing: Dispense the solid carefully to minimize dust generation. Use spatulas and weighing paper within the fume hood.
- Spill Management: In case of a minor spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent (e.g., vermiculite). Place waste in a sealed, labeled container for hazardous waste disposal.
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
Recommended storage temperature is between 0-8°C.[1]
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

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